

# 4-Bromo-3,5-dichloropyridine material safety data sheet (MSDS) information.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Bromo-3,5-dichloropyridine**

Cat. No.: **B1278663**

[Get Quote](#)

## Application Notes and Protocols for 4-Bromo-3,5-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed material safety data, application notes, and experimental protocols for **4-Bromo-3,5-dichloropyridine** (CAS No. 343781-45-3). The information is intended to guide researchers and professionals in the safe handling, storage, and application of this versatile chemical intermediate in a laboratory setting.

## Section 1: Material Properties and Safety Data

**4-Bromo-3,5-dichloropyridine** is a halogenated pyridine derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its trifunctional nature allows for selective chemical modifications, making it a valuable reagent for constructing complex molecular architectures.

## Physical and Chemical Properties

The key physical and chemical properties of **4-Bromo-3,5-dichloropyridine** are summarized in the table below. This data is essential for designing experiments and for safe handling and storage.

| Property          | Value                                             | Reference(s)                                                                    |
|-------------------|---------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 343781-45-3                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>2</sub> BrCl <sub>2</sub> N | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 226.89 g/mol                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Appearance        | White to off-white solid/crystal                  | <a href="#">[5]</a>                                                             |
| Melting Point     | 75 - 76 °C                                        | <a href="#">[1]</a> <a href="#">[3]</a>                                         |
| Boiling Point     | 250.7 °C at 760 mmHg                              | <a href="#">[1]</a>                                                             |
| Density           | 1.848 g/cm <sup>3</sup>                           | <a href="#">[1]</a>                                                             |
| Flash Point       | 105.4 °C                                          | <a href="#">[1]</a>                                                             |
| Purity            | ≥95%                                              | <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>                     |

## Hazard Identification and Safety Precautions

**4-Bromo-3,5-dichloropyridine** is classified as an irritant.[\[2\]](#) To the best of current knowledge, the toxicological properties have not been fully investigated.[\[2\]](#) Therefore, caution should be exercised, and exposure should be minimized by adhering to standard laboratory safety protocols.

| Hazard Statement                    | Precautionary Measures                                                                                                                              |
|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| GHS Classification                  | Irritant                                                                                                                                            |
| Acute Effects                       | May cause irritation to skin, eyes, mucous membranes, and the upper respiratory tract.<br>May be harmful if inhaled or ingested.[2]                 |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a laboratory coat are required.[2]                                                                   |
| Engineering Controls                | Use only in a chemical fume hood to ensure adequate ventilation.[2] A safety shower and eye wash station should be readily available.[2]            |
| Incompatibilities                   | Strong oxidizing agents, strong acids, and strong bases.[2]                                                                                         |
| Hazardous Decomposition Products    | Emits toxic fumes under fire conditions, including carbon monoxide, carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen bromide.[2] |

## Section 2: Handling, Storage, and Disposal

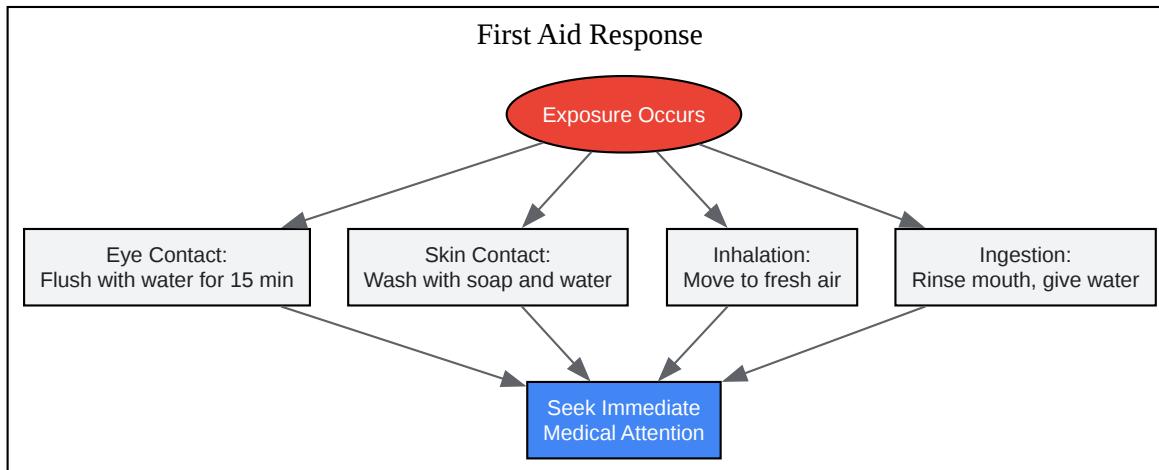
Proper handling, storage, and disposal procedures are critical to ensure safety and maintain the integrity of the compound.

### Handling and Storage Protocol

- **Handling:** Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. After handling, wash hands and any exposed skin thoroughly.[2]
- **Storage:** Keep the container tightly closed. Store in a cool, dry, and well-ventilated area.[2] For long-term stability, it is recommended to store in a dark place under an inert atmosphere at 2-8°C.[7]

### Spill and Accidental Release Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.


- Evacuate: Immediately evacuate the area.
- Ventilate: Ensure the area is well-ventilated.
- Personal Protection: Don appropriate PPE, including a respirator, chemical-resistant gloves, impervious boots, and safety goggles.[\[2\]](#)
- Containment: Carefully scoop the solid material into a suitable, labeled container for disposal.[\[2\]](#) Avoid generating dust.
- Decontamination: Wash the spill area thoroughly after material pickup is complete.[\[2\]](#)
- Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Workflow for handling an accidental spill.

## First Aid Measures

The following first aid procedures should be followed in case of exposure. Seek medical attention immediately.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
- Skin Contact: Remove contaminated clothing and wash the affected skin immediately with plenty of soap and water.[\[2\]](#)
- Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen.
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink.



[Click to download full resolution via product page](#)

First aid procedures for exposure.

## Section 3: Application Notes and Experimental Protocols

**4-Bromo-3,5-dichloropyridine** is a key intermediate in organic synthesis, valued for its utility in creating carbon-carbon and carbon-heteroatom bonds. The different halogens (one bromine, two chlorines) can be selectively targeted in cross-coupling reactions, providing a powerful tool for medicinal and process chemists.

### Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position is generally more reactive than the chlorine atoms at the 3- and 5-positions in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of an aryl or heteroaryl group at the C4 position. The resulting 4-substituted-3,5-dichloropyridine can then undergo further functionalization at the C3/C5 positions if desired.

### Representative Protocol: Synthesis of an Isomer (5-Bromo-2,4-dichloropyridine)

While a specific protocol for the synthesis of **4-Bromo-3,5-dichloropyridine** is not readily available in public literature, a reliable, two-step method for its isomer, 5-Bromo-2,4-dichloropyridine, has been published and provides a representative example of the synthetic strategy for such compounds.<sup>[8][9]</sup> This process involves the bromination of an aminopyridine followed by a Sandmeyer-type diazotization and chlorination reaction.

#### Step 1: Bromination of 2-amino-4-chloropyridine

- Dissolve 2-amino-4-chloropyridine (e.g., 5 kg) in dichloromethane (50 L) in a suitable reaction vessel.<sup>[8][9]</sup>
- Cool the solution to 0°C using an ice bath.<sup>[8][9]</sup>
- Slowly add N-bromosuccinimide (NBS) (7.65 kg) in portions, maintaining the temperature at 0°C.<sup>[8][9]</sup>
- Stir the reaction mixture for 30 minutes after the addition is complete.<sup>[8][9]</sup>
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).<sup>[8][9]</sup>
- Remove the solvent by rotary evaporation.
- Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid.
- Adjust the aqueous layer to a basic pH and extract with ethyl acetate.
- Combine the organic phases, wash with brine, dry over sodium sulfate, and concentrate to yield the intermediate, 2-amino-5-bromo-4-chloropyridine.<sup>[8][9]</sup>

#### Step 2: Diazotization and Chlorination

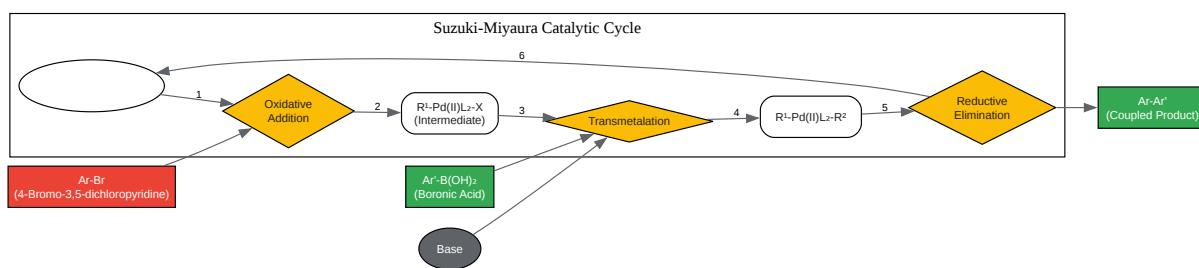
- Dissolve the intermediate from Step 1 (e.g., 1 kg) in concentrated hydrochloric acid (20 L) and cool the mixture to -30°C.<sup>[8][9]</sup>
- Slowly add sodium nitrite (830 g) in portions, keeping the temperature at -30°C.<sup>[8][9]</sup>
- Stir the reaction for 1 hour at -30°C after the addition is complete.<sup>[8][9]</sup>

- Add cuprous chloride and allow the reaction to warm to room temperature.[8][9]
- Monitor the reaction to completion by TLC.[8][9]
- Neutralize the reaction mixture with sodium hydroxide and extract with ethyl acetate.
- Combine the organic phases, wash with brine, and dry over sodium sulfate.
- Concentrate the solution and purify the crude product by column chromatography to obtain 5-Bromo-2,4-dichloropyridine.[8][9]

Synthetic pathway for a dichlorobromopyridine isomer.

## Representative Protocol: Suzuki-Miyaura Coupling

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction with an aryl bromide, which can be adapted for **4-Bromo-3,5-dichloropyridine**.[10][11]


### Materials:

- **4-Bromo-3,5-dichloropyridine** (1.0 eq)
- Arylboronic acid or ester (1.1 - 1.5 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 5 mol%)
- Base (e.g.,  $\text{K}_3\text{PO}_4$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 - 2.5 eq)
- Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
- Inert atmosphere (Nitrogen or Argon)

### Procedure:

- To a Schlenk flask equipped with a magnetic stir bar, add **4-Bromo-3,5-dichloropyridine**, the arylboronic acid, and the base.
- Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

- Under the inert atmosphere, add the palladium catalyst.
- Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe.[10]
- Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring overnight (12-24 hours).[10]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.



[Click to download full resolution via product page](#)

Generalized catalytic cycle for Suzuki-Miyaura coupling.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 4-Bromo-3,5-dichloropyridine, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. 4-Bromo-3,5-dichloropyridine | CymitQuimica [cymitquimica.com]
- 6. 4-bromo-3,5-dichloropyridine [myskinrecipes.com]
- 7. 343781-45-3|4-Bromo-3,5-dichloropyridine|BLD Pharm [bldpharm.com]
- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- To cite this document: BenchChem. [4-Bromo-3,5-dichloropyridine material safety data sheet (MSDS) information.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278663#4-bromo-3-5-dichloropyridine-material-safety-data-sheet-msds-information>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)